

## GLPG3312 selectivity profile against other kinases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GLPG3312

Cat. No.: B12364163

Get Quote

#### **GLPG3312 Technical Support Center**

This technical support guide provides detailed information on the kinase selectivity profile of **GLPG3312**, experimental methodologies, and relevant signaling pathways.

# Frequently Asked Questions (FAQs) Q1: What is the primary target and potency of GLPG3312?

**GLPG3312** is a potent, orally active, and selective pan-inhibitor of Salt-Inducible Kinases (SIKs).[1][2][3][4] It demonstrates nanomolar potency against the three SIK isoforms. The IC50 values are as follows:

| Target Kinase                                                | IC50 (nM) |
|--------------------------------------------------------------|-----------|
| SIK1                                                         | 2.0       |
| SIK2                                                         | 0.7       |
| SIK3                                                         | 0.6       |
| Data sourced from multiple references.[1][2][3] [4][5][6][7] |           |



### Q2: How was the selectivity of GLPG3312 developed and assessed against other kinases?

The development of **GLPG3312** involved extensive optimization to ensure high selectivity for SIKs over other kinases, particularly those with sequence homology or known undesirable pharmacological effects.[1] An earlier compound in the series, compound 10, showed activity against off-target kinases such as ABL1, ALK5, AMPK, FMS, LynA, and TGFβR2 with IC50 values below 50 nM.[1][2]

Through medicinal chemistry efforts, including modifications to the compound's structure, selectivity was significantly improved.[2] For instance, an intermediate compound (compound 20) displayed an IC50 greater than 150 nM for these off-targets, and specifically an IC50 greater than 4  $\mu$ M for AMPK.[2] This optimization process culminated in **GLPG3312**, a highly selective clinical candidate.[1][2]

The broader selectivity of **GLPG3312** was further profiled against a large panel of kinases. The table below presents the percentage of inhibition observed at two different concentrations for a selection of kinases, demonstrating its high selectivity.

| Kinase                                                   | % Inhibition at 0.1 μM | % Inhibition at 1 μM |
|----------------------------------------------------------|------------------------|----------------------|
| AAK1                                                     | 11                     | 21                   |
| ABL1                                                     | 37                     | 74                   |
| ABL2                                                     | 30                     | 71                   |
| ACVR1                                                    | 10                     | 60                   |
| ACVR1B                                                   | -6                     | 49                   |
| ACVR2A                                                   | 11                     | 62                   |
| ACVRL1                                                   | 22                     | 51                   |
| Data sourced from the Journal of Medicinal Chemistry.[7] |                        |                      |



### Q3: What experimental protocol is used to determine the kinase inhibition profile?

The primary method used for determining the IC50 values during the development of **GLPG3312** was the ADP-Glo™ Kinase Assay.[1][2] This is a luminescence-based biochemical assay.

Experimental Protocol: ADP-Glo™ Kinase Assay

- Kinase Reaction: The kinase (e.g., SIK1, SIK2, or SIK3), its specific substrate (the AMARA peptide was used in the initial screening), ATP, and the test compound (GLPG3312 at various concentrations) are incubated together in a reaction buffer. The kinase catalyzes the transfer of phosphate from ATP to the substrate, producing ADP.
- ADP-Glo<sup>™</sup> Reagent Addition: After the kinase reaction, ADP-Glo<sup>™</sup> Reagent is added to terminate the reaction and deplete any remaining ATP. This step prevents ATP from interfering with the subsequent light-producing reaction.
- Kinase Detection Reagent Addition: A Kinase Detection Reagent is then added. This reagent
  contains the enzyme ADP-Glo<sup>™</sup> Luciferase and its substrate. The enzyme uses the newly
  synthesized ADP to produce ATP.
- Luminescence Measurement: The newly generated ATP is used by the luciferase to produce light (luminescence). The amount of light produced is directly proportional to the amount of ADP generated in the initial kinase reaction, and therefore inversely proportional to the activity of the kinase.
- IC50 Calculation: By plotting the luminescence signal against the concentration of the inhibitor (GLPG3312), an IC50 value can be calculated, representing the concentration at which the compound inhibits 50% of the kinase activity.

Biochemical kinase assays are generally categorized as either activity assays, which measure the catalytic function, or binding assays.[8] The ADP-Glo™ assay is a type of activity assay.[9] While radiometric assays are often considered the gold standard, luminescence-based assays like ADP-Glo™ offer a high-throughput, safe, and sensitive alternative.[8][9]





Click to download full resolution via product page

Caption: Experimental workflow for identifying and characterizing GLPG3312.



# Q4: What is the signaling pathway associated with SIK inhibition by GLPG3312?

Salt-Inducible Kinases (SIKs) are serine/threonine kinases that belong to the AMP-activated protein kinase (AMPK) family.[1][4][10] Their activity is regulated by upstream kinases like Liver Kinase B1 (LKB1).[10] SIKs play a crucial role in the innate immune system by modulating the production of inflammatory cytokines.

Inhibition of SIKs by **GLPG3312** has a dual effect on immune cells like macrophages: it decreases the production of pro-inflammatory cytokines (e.g., TNFα) while simultaneously increasing the production of anti-inflammatory cytokines (e.g., IL-10).[4][5][7][10] This effectively reprograms macrophages towards an anti-inflammatory state, which is the basis for its therapeutic potential in inflammatory diseases.[10]



Click to download full resolution via product page

Caption: **GLPG3312** inhibits SIKs, altering cytokine production.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Optimization of Selectivity and Pharmacokinetic Properties of Salt-Inducible Kinase Inhibitors that Led to the Discovery of Pan-SIK Inhibitor GLPG3312 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GLPG-3312 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Biochemical assays for kinase activity detection Celtarys [celtarys.com]
- 10. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [GLPG3312 selectivity profile against other kinases].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12364163#glpg3312-selectivity-profile-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com